CP-66948

Beschreibung

Structure

3D Structure

Eigenschaften

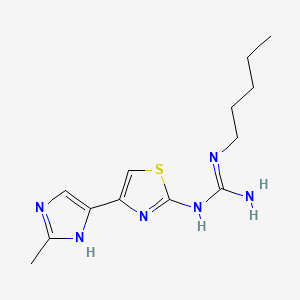

IUPAC Name |

1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSXWXGDJLBJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143765 |

Source

|

| Record name | CP-66,948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101189-47-3 |

Source

|

| Record name | CP-66,948 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101189473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-66,948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-66948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MD3W48EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirilazad Mesylate: A Technical Deep-Dive into its Mechanism of Action as a Lazaroid Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key contributors to secondary damage in central nervous system (CNS) injuries such as subarachnoid hemorrhage (SAH), acute ischemic stroke, and spinal cord injury.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of tirilazad mesylate.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

Tirilazad mesylate's neuroprotective effects are primarily attributed to its ability to interrupt the cascade of iron-dependent lipid peroxidation within cellular membranes.[1][2] This process, a major driver of secondary cell injury, is initiated by reactive oxygen species (ROS) and results in cellular damage and death. Tirilazad's multifaceted mechanism involves:

-

Free-Radical Scavenging: Tirilazad actively scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species before they can propagate damage to lipids, proteins, and nucleic acids.[1]

-

Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, tirilazad decreases membrane fluidity.[1][4] This structural stabilization helps to protect the membrane from oxidative damage and maintain the integrity of the blood-brain barrier.

-

Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are depleted during oxidative stress.[1]

The cytoprotective actions of tirilazad are particularly crucial in the vascular endothelium, where it helps to mitigate the acute and delayed vascular consequences of events like subarachnoid hemorrhage.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of tirilazad mesylate.

Table 1: In Vitro Efficacy of Tirilazad Mesylate

| Parameter | Assay System | Result | Reference |

| Lipid Peroxidation Inhibition | Rat brain homogenates | Highly effective at 1 – 10 µM | [1] |

| Neuroprotection | Fetal mouse spinal cord cells (vs. ferrous ammonium sulfate) | Concentration-dependent enhancement of neuronal survival at 3, 10, and 30 µM | [5] |

Table 2: Pharmacokinetic Properties of Tirilazad Mesylate in Humans

| Parameter | Subject Group | Dose | Value | Reference |

| Elimination Half-life | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | 3.7 hours | [6] |

| Clearance | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | Approached liver blood flow | [6] |

| AUC₀-∞ (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 8.83 µmol·h/L | [7] |

| AUC₀-∞ (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 18.6 µmol·h/L | [7] |

| Clearance (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 27.8 L/h | [7] |

| Clearance (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 12.7 L/h | [7] |

Table 3: Summary of Key Clinical Trial Data for Tirilazad Mesylate

| Indication | Trial Design | Treatment Regimen | Key Finding | Reference |

| Aneurysmal Subarachnoid Hemorrhage (SAH) | Randomized, double-blind, vehicle-controlled (North America) | 2 mg/kg/day or 6 mg/kg/day IV for 10 days | No significant improvement in overall outcome. In men with Grades IV-V neurological status, 6 mg/kg/day was associated with a lower mortality rate (5%) compared to vehicle (33%). | [2] |

| Aneurysmal Subarachnoid Hemorrhage (SAH) | Meta-analysis of 5 randomized trials (3,797 patients) | Various | No significant effect on unfavorable clinical outcome or cerebral infarction. Significant reduction in symptomatic vasospasm (OR 0.80). | [8] |

| Acute Ischemic Stroke | Randomized, double-blind, vehicle-controlled (RANTTAS) | 6 mg/kg/day IV for 3 days | No improvement in overall functional outcome. | [9] |

| Acute Spinal Cord Injury | Randomized, double-blind, active-control (NASCIS III) | 2.5 mg/kg IV every 6 hours for 48 hours (following methylprednisolone bolus) | As effective as a 24-hour regimen of methylprednisolone. | [10] |

Experimental Protocols

In Vitro Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol is a representative method for assessing the inhibition of lipid peroxidation in brain tissue.

Objective: To quantify the extent of lipid peroxidation in brain homogenates by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), and to assess the inhibitory effect of tirilazad mesylate.

Materials:

-

Rat brain tissue

-

Phosphate buffered saline (PBS), pH 7.4

-

Ferrous sulfate (FeSO₄) solution

-

Ascorbic acid solution

-

Tirilazad mesylate solutions of varying concentrations

-

Trichloroacetic acid (TCA) solution (20%)

-

Thiobarbituric acid (TBA) solution (0.67%)

-

N-butanol

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize fresh rat brain tissue in cold PBS to prepare a 10% (w/v) homogenate. Centrifuge the homogenate at 3000 rpm for 10 minutes to pellet cellular debris. The resulting supernatant is the brain homogenate used for the assay.

-

Induction of Lipid Peroxidation: In a series of test tubes, add a specific volume of the brain homogenate. Initiate lipid peroxidation by adding freshly prepared ferrous sulfate and ascorbic acid solutions.

-

Treatment: To the experimental tubes, add varying concentrations of tirilazad mesylate. A control group will receive the vehicle used to dissolve tirilazad.

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the lipid peroxidation reaction by adding cold TCA solution to each tube. This also precipitates proteins.

-

TBA Reaction: Add TBA solution to each tube and incubate in a boiling water bath for 15-20 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored chromogen.

-

Extraction: After cooling, add n-butanol to each tube and vortex vigorously to extract the colored complex. Centrifuge the tubes to separate the layers.

-

Quantification: Measure the absorbance of the upper butanol layer at 532 nm using a spectrophotometer.

-

Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA complex. The percentage inhibition of lipid peroxidation by tirilazad is calculated by comparing the absorbance of the treated samples to the control.

Clinical Trial Protocol: Randomized, Double-Blind, Vehicle-Controlled Trial in Aneurysmal Subarachnoid Hemorrhage

This protocol is a summary of the design typically used in clinical trials evaluating tirilazad for SAH.

Objective: To evaluate the efficacy and safety of tirilazad mesylate in improving clinical outcomes in patients with aneurysmal subarachnoid hemorrhage.

Study Design: A multicenter, prospective, randomized, double-blind, vehicle-controlled, parallel-group study.

Patient Population: Adult patients with a confirmed diagnosis of aneurysmal subarachnoid hemorrhage, typically within 48-72 hours of the initial hemorrhage.

Randomization and Blinding: Patients are randomly assigned in a 1:1:1 ratio to receive one of two doses of tirilazad mesylate or a matching vehicle. Both patients and investigators are blinded to the treatment allocation.

Treatment Regimen:

-

Group 1 (Low Dose): Intravenous infusion of tirilazad mesylate (e.g., 2 mg/kg/day).

-

Group 2 (High Dose): Intravenous infusion of tirilazad mesylate (e.g., 6 mg/kg/day).

-

Group 3 (Control): Intravenous infusion of a matching vehicle.

-

The study drug is typically administered for a period of 8 to 10 days following the SAH. All patients receive standard of care, which may include nimodipine.

Outcome Measures:

-

Primary Outcome: Glasgow Outcome Scale (GOS) score at 3 months post-hemorrhage, dichotomized into favorable (good recovery, moderate disability) and unfavorable (severe disability, vegetative state, death) outcomes.

-

Secondary Outcomes: Mortality rate at 3 months, incidence of symptomatic vasospasm, and employment status at 3 months.

Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of patients with a favorable outcome in each tirilazad group with the vehicle group, often using logistic regression to adjust for baseline prognostic factors.

Visualizations

Caption: The mechanism of lipid peroxidation and the points of intervention by tirilazad mesylate.

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Conclusion

Tirilazad mesylate is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action centered on free-radical scavenging and membrane stabilization. While preclinical studies demonstrated significant neuroprotective effects, clinical trials in acute ischemic stroke and subarachnoid hemorrhage have yielded mixed results, failing to consistently demonstrate improved overall outcomes despite some positive effects on secondary endpoints like vasospasm. The data suggest a complex interplay between the timing of administration, the specific pathophysiology of the CNS injury, and the therapeutic window for effective intervention. Further research into the nuances of its clinical application and the development of next-generation lazaroids may yet unlock the full therapeutic potential of this class of neuroprotective agents.

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirilazad Mesylate - SCIRE Professional [scireproject.com]

- 4. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. mmpc.org [mmpc.org]

- 7. Effects of tirilazad mesylate on postischemic brain lipid peroxidation and recovery of extracellular calcium in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of the lipid peroxidation inhibitor tirilazad mesylate (U-74006F) on gerbil brain eicosanoid levels following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection and Acute Spinal Cord Injury: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Chemical Identity of CP-66948

For the attention of researchers, scientists, and drug development professionals, this technical overview consolidates the currently available public information on the chemical entity designated as CP-66948. While a definitive chemical structure has been identified, a comprehensive biological and experimental profile remains elusive in publicly accessible scientific literature.

Core Chemical Structure

CP-66948 is a small molecule with the molecular formula C13H20N6S. The structural identity of the compound is detailed below, providing a foundational reference for any future research or comparative analysis.

| Identifier | Value |

| Molecular Formula | C13H20N6S |

| SMILES | CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2 |

| InChI | InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19) |

| InChIKey | OZSXWXGDJLBJQO-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action: A Knowledge Gap

Extensive searches of public scientific databases and literature have yielded no specific information regarding the biological activity or mechanism of action of the compound designated CP-66948. The identifier "CP-66948" does not appear to be associated with any published research detailing its pharmacological properties, therapeutic targets, or efficacy in any experimental models.

Similarly, searches based on its chemical structure (SMILES string) did not retrieve any publications that specifically investigate this molecule. While the structure contains thiazole and imidazole moieties, which are present in many biologically active compounds, the specific arrangement and substitution pattern of CP-66948 do not correspond to any well-characterized agent in the public domain.

Experimental Protocols

Consistent with the absence of published biological data, there are no publicly available experimental protocols for the synthesis, purification, or use of CP-66948 in biological assays.

Logical Relationship Diagram: The Information Void

The following diagram illustrates the current state of knowledge regarding CP-66948, highlighting the identified chemical structure and the absence of associated biological or experimental data.

Conclusion

The chemical entity designated as CP-66948 has a defined chemical structure, which is publicly accessible. However, this technical overview must conclude that there is a significant information void regarding its biological properties and any associated experimental procedures. It is plausible that CP-66948 represents an internal or proprietary compound from a chemical library that has not been the subject of published academic or industrial research. Professionals seeking to work with this compound should be aware that they may be venturing into entirely novel scientific territory, with no prior art to guide their investigations.

The Discovery and Preclinical Development of CP-66948: A Histamine H2-Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-66948 is a potent and selective histamine H2-receptor antagonist identified for its gastric antisecretory and mucosal protective properties. This document provides a comprehensive overview of the discovery and preclinical development of CP-66948. It details the pharmacological data from key in vitro and in vivo studies, offering a comparative analysis with established H2-receptor antagonists, cimetidine and ranitidine. Detailed experimental protocols for the pivotal preclinical models are provided to enable replication and further investigation. The underlying mechanism of action is elucidated through a diagram of the histamine H2 receptor signaling pathway. Furthermore, a logical workflow for the preclinical evaluation of a gastric antisecretory agent is presented. Despite its promising preclinical profile, publicly available information regarding the clinical development of CP-66948 is absent, suggesting its development was likely discontinued prior to or during early clinical phases.

Introduction

The discovery of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. These agents competitively inhibit the action of histamine on the H2 receptors of parietal cells, thereby reducing gastric acid secretion. Following the successful introduction of cimetidine and ranitidine, research efforts continued to identify novel antagonists with improved potency, selectivity, and ancillary properties such as mucosal protection. CP-66948 emerged from these efforts as a promising candidate with a distinct pharmacological profile.

Discovery and Synthesis

Detailed information regarding the specific discovery and synthesis of CP-66948 is not extensively available in the public domain. However, based on its chemical structure, N1-[4-(2-Methyl-1H-imidazol-4-yl)-2-thiazolyl]-N3-pentylguanidine, it belongs to the class of 2-guanidinothiazole derivatives. The synthesis of such compounds typically involves a multi-step process. A plausible synthetic approach, based on general methods for this class of compounds, is outlined below.

Hypothetical Synthesis Workflow:

Mechanism of Action: Histamine H2 Receptor Signaling

CP-66948 exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. The binding of histamine to this receptor initiates a signaling cascade that results in the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway:

Preclinical Pharmacology

The preclinical evaluation of CP-66948 demonstrated its potent antisecretory and mucosal protective effects. The key quantitative data from these studies are summarized below in comparison to cimetidine and ranitidine.

Table 1: Comparative Preclinical Pharmacology of CP-66948 and Other H2-Receptor Antagonists

| Parameter | CP-66948 | Cimetidine | Ranitidine |

| In Vitro H2-Receptor Affinity (Guinea Pig Atria) | |||

| Relative Potency vs. Cimetidine | 15x | 1x | 7x |

| In Vivo Antisecretory Activity (Pylorus-Ligated Rat) | |||

| ED50 (mg/kg, intraduodenal) | 2 | ~10-20[1][2][3] | ~5-10[4][5] |

| In Vivo Antisecretory Activity (Heidenhain Pouch Dog) | |||

| ED50 vs. Histamine (mg/kg, p.o.) | 0.3 | ~2-5[6][7] | ~0.5-1[8][9] |

| ED50 vs. Pentagastrin (mg/kg, p.o.) | 1.0 | ~2-5[6][7] | ~0.5-1[8][9] |

| In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions in Rat) | |||

| ED50 (mg/kg, p.o.) | 12 | >50[10][11] | ~50[12][13] |

| ED50 (mg/kg, subcutaneous) | 6 | - | - |

Note: ED50 values for cimetidine and ranitidine are approximate ranges derived from the literature for comparative purposes.

Experimental Protocols

The preclinical characterization of CP-66948 relied on established in vivo models to assess its antisecretory and cytoprotective effects. The general methodologies for these key experiments are detailed below.

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is a standard method for evaluating the antisecretory activity of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

-

Anesthesia and Surgery: The rats are anesthetized (e.g., with ether or a suitable injectable anesthetic). A midline abdominal incision is made, and the pylorus is ligated with a silk suture.

-

Drug Administration: The test compound (CP-66948, vehicle, or comparator) is administered intraduodenally immediately after pylorus ligation.

-

Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover. After a set period (typically 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed.

-

Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The acidity is determined by titration with 0.1 N NaOH to a pH of 7.0. The total acid output is calculated.

Heidenhain Pouch Dog Model for Gastric Acid Secretion

This model allows for the chronic study of gastric acid secretion in conscious animals.

Protocol:

-

Animal Preparation: Beagle dogs are surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the fundic portion of the stomach with a cannula to the exterior.

-

Stimulation of Acid Secretion: After a recovery period from surgery, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

-

Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.

-

Gastric Juice Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes).

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The acid output is calculated and expressed as a percentage of the pre-drug stimulated rate.

Ethanol-Induced Gastric Lesion Model in Rats

This model is used to assess the gastric mucosal protective (cytoprotective) effects of a compound.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.

-

Drug Administration: The test compound is administered orally or subcutaneously at various doses.

-

Induction of Gastric Lesions: After a set time following drug administration (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL) is administered orally.

-

Evaluation of Lesions: One hour after ethanol administration, the animals are sacrificed. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Analysis: The gastric mucosa is examined for the presence of hemorrhagic lesions. The lesions are scored based on their number and severity. The total lesion score for each animal is calculated.

Preclinical Evaluation Workflow

The preclinical development of a gastric antisecretory agent like CP-66948 typically follows a structured workflow to characterize its efficacy and safety.

Workflow Diagram:

Development History and Conclusion

The initial preclinical data for CP-66948, published in 1991, were promising. The compound demonstrated superior potency as a histamine H2-receptor antagonist compared to the then-standard treatments, cimetidine and ranitidine. Furthermore, it exhibited significant mucosal protective effects at doses relevant to its antisecretory activity.

However, a comprehensive search of publicly available records, including clinical trial registries and scientific literature databases, reveals no information on the further development of CP-66948 beyond these initial preclinical studies. This suggests that the compound was likely discontinued, either during later-stage preclinical safety and toxicology evaluations or prior to entering Phase I clinical trials. The reasons for this discontinuation are not publicly known but could be related to a variety of factors, including an unfavorable pharmacokinetic profile, unforeseen toxicity, or a strategic decision by the developing company.

References

- 1. Effects of nonsteroidal antiinflammatory drugs on ulcerogenesis and gastric secretion in pylorus-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cimetidine on stress ulcer and gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric secretory conditions and plasma gastrin levels in rats after prolonged treatment with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. Effect of cimetidine on stimulated gastric secretion and serum gastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cimetidine on stimulated gastric secretion and serum gastrin in the dog. | Semantic Scholar [semanticscholar.org]

- 8. The effect of ranitidine on gastric acid secretory response curves to histamine, pentagastrin or bethanechol in the dog with a Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of prostaglandin E2, cimetidine, and atropine on ethanol-induced gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of ethanol-induced gastric damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pharmacological Profile of CP-66948: An In-depth Technical Guide

An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound CP-66948. While chemical identifiers and structural information are available, detailed studies on its mechanism of action, binding affinities, and effects on signaling pathways appear to be absent from the public domain.

Chemical Identity

CP-66948 is identified by the following chemical descriptors:

-

Molecular Formula: C₁₃H₂₀N₆S

-

InChIKey: OZSXWXGDJLBJQO-UHFFFAOYSA-N

-

UNII: 2MD3W48EOE

Despite the availability of this basic chemical information, no corresponding pharmacological data has been found in prominent scientific databases such as PubMed and PubChem. This suggests that CP-66948 may be a compound that was synthesized but not extensively studied for its biological activity, or that any existing pharmacological data has not been publicly disclosed.

Absence of Pharmacological Data

The core requirements of this technical guide, including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the lack of primary research on CP-66948. Searches for its pharmacological profile, mechanism of action, and biological activity did not yield any relevant publications or datasets.

Therefore, it is not possible to provide the following:

-

Data Presentation: No quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) is available to be summarized in tables.

-

Experimental Protocols: Without published studies, the methodologies for any key experiments cannot be detailed.

-

Signaling Pathway and Experimental Workflow Diagrams: The signaling pathways modulated by CP-66948 are unknown, and no experimental workflows involving this compound have been described in the literature.

In-Depth Technical Guide: CP-66948 Histamine H2-Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent and selective histamine H2-receptor antagonist. This document provides a comprehensive overview of its binding affinity to the histamine H2-receptor, placing it in the context of other well-known antagonists. It also details the experimental methodologies for assessing such interactions and outlines the associated signaling pathways. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Data Presentation: Comparative Binding Affinity

| Compound | Relative Binding Affinity at Guinea Pig Atria Histamine H2-Receptor |

| CP-66948 | 15x greater than Cimetidine |

| 7x greater than Ranitidine | |

| Cimetidine | Reference Antagonist |

| Ranitidine | Reference Antagonist |

Note: This data is based on studies comparing the ability of these compounds to displace a radiolabeled ligand from the guinea pig atrial histamine H2-receptor.

Experimental Protocols: Histamine H2-Receptor Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like CP-66948 for the histamine H2-receptor. This protocol is based on standard methodologies used in the field.

1. Membrane Preparation (from Guinea Pig Atria)

-

Tissue Homogenization: Guinea pig atria are dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is minced and then homogenized using a Polytron or similar tissue homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation.

-

Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are then stored at -80°C until use.

2. Competitive Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes:

-

Membrane preparation: A fixed concentration of the prepared cell membranes.

-

Radioligand: A fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine or [125I]-iodoaminopotentidine). The concentration is typically chosen to be near the Kd of the radioligand for the H2-receptor.

-

Test Compound (CP-66948): A range of concentrations of the unlabeled test compound.

-

Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., unlabeled tiotidine or ranitidine) to determine non-specific binding.

-

Total Binding Control: Assay buffer in place of the test compound.

-

-

Incubation: The assay plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Histamine H2-Receptor Signaling Pathway

The histamine H2-receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream cellular responses.

In Vitro Activity of CP-66948: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is identified as a potent and selective histamine H2-receptor antagonist. In vitro studies have been fundamental in characterizing its pharmacological profile, particularly its affinity for the H2 receptor and its impact on downstream signaling pathways. This document provides a technical guide to the in vitro evaluation of CP-66948, summarizing key activity data, outlining representative experimental protocols, and visualizing the associated signaling pathway.

Data Presentation: In Vitro Activity of CP-66948

The primary in vitro data available for CP-66948 characterizes its binding affinity for the histamine H2-receptor relative to other well-known antagonists, cimetidine and ranitidine. These studies were conducted using guinea pig atria, a classic model for H2-receptor pharmacology.

| Compound | Relative Affinity for Guinea Pig Atria Histamine H2-Receptor | Reference |

| CP-66948 | 15x greater than Cimetidine | [1][2] |

| CP-66948 | 7x greater than Ranitidine | [1][2] |

Experimental Protocols

Detailed experimental protocols for the in vitro analysis of CP-66948 are not publicly available. However, the following are representative methodologies for key experiments used to characterize histamine H2-receptor antagonists.

Histamine H2-Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., CP-66948) for the histamine H2-receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H2-receptor.

Materials:

-

Membrane preparation from cells expressing the histamine H2-receptor (e.g., guinea pig cerebral cortex).

-

Radioligand: [3H]-Tiotidine.

-

Test compound (CP-66948).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Tiotidine and varying concentrations of the test compound (CP-66948).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold incubation buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Histamine-Stimulated Adenylate Cyclase Activity Assay (Representative Protocol)

This protocol outlines a functional assay to measure the ability of a test compound to antagonize histamine-induced activation of adenylate cyclase.

Objective: To determine the functional potency of a test compound as an H2-receptor antagonist.

Materials:

-

Membrane preparation from a cell line expressing the histamine H2-receptor (e.g., CHO cells).

-

Histamine.

-

Test compound (CP-66948).

-

ATP (adenosine triphosphate).

-

GTP (guanosine triphosphate).

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX).

-

cAMP (cyclic adenosine monophosphate) detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Membrane preparations are pre-incubated with varying concentrations of the test compound (CP-66948).

-

Histamine is added to stimulate adenylate cyclase activity. A control group without histamine is included to determine basal activity.

-

The enzymatic reaction is initiated by the addition of ATP and GTP.

-

The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection kit.

-

The concentration of the test compound that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.

-

This IC50 value provides a measure of the functional antagonist potency of the compound.

Mandatory Visualization

Histamine H2-Receptor Signaling Pathway and Antagonism by CP-66948

Caption: Signaling pathway of the Histamine H2-receptor and its antagonism by CP-66948.

Experimental Workflow for In Vitro Characterization of CP-66948

Caption: Workflow for the in vitro characterization of CP-66948's activity.

References

CP-66948: A Technical Overview of its Effects on Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of CP-66948, a potent histamine H2-receptor antagonist, on gastric acid secretion. The document synthesizes available preclinical data, details the experimental methodologies used in its evaluation, and visualizes the underlying physiological and experimental frameworks.

Core Pharmacological Profile

CP-66948 is a competitive antagonist of the histamine H2-receptor, a key component in the stimulation of gastric acid secretion. Its primary mechanism of action involves blocking the binding of histamine to H2 receptors on gastric parietal cells, thereby inhibiting the downstream signaling cascade that leads to proton pump activation and acid release.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the significant antisecretory and mucosal protective properties of CP-66948.

The following tables summarize the key quantitative data on the efficacy of CP-66948 in inhibiting gastric acid secretion.

Table 1: Comparative Affinity for Histamine H2-Receptor (Guinea Pig Atria)

| Compound | Relative Affinity |

| CP-66948 | 1 |

| Cimetidine | 1/15 |

| Ranitidine | 1/7 |

Table 2: In Vivo Inhibition of Gastric Acid Secretion

| Animal Model | Stimulant | Route of Administration | ED50 |

| Pylorus-Ligated Rat | Basal | Intraduodenal | 2 mg/kg |

| Heidenhain Pouch Dog | Histamine | Oral | 0.3 mg/kg |

| Heidenhain Pouch Dog | Pentagastrin | Oral | 1.0 mg/kg |

Table 3: Mucosal Protective Effects in Rats (Ethanol-Induced Lesions)

| Route of Administration | ED50 |

| Oral | 12 mg/kg |

| Subcutaneous | 6 mg/kg |

Signaling Pathway of Histamine H2-Receptor Antagonism

The antisecretory effect of CP-66948 is initiated by its blockade of the histamine H2 receptor on gastric parietal cells. The following diagram illustrates the signaling cascade that is inhibited.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of CP-66948.

Pylorus-Ligated Rat Model

This model is used to assess the effect of a compound on basal gastric acid secretion.

-

Animal Preparation: Male Wistar rats (150-200 g) are fasted for 24 hours with free access to water.

-

Anesthesia: Anesthesia is induced using ether or an intraperitoneal injection of ketamine.

-

Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is ligated with a silk suture.

-

Drug Administration: CP-66948 or vehicle is administered intraduodenally immediately after ligation.

-

Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.

-

Sample Collection: After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a centrifuge tube.

-

Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating the gastric juice against 0.01 N or 0.001 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.

Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion from a vagally denervated portion of the stomach, enabling the investigation of hormonally and pharmacologically stimulated acid output.

-

Animal Model: Female beagle dogs with surgically prepared Heidenhain pouches are used. The pouch is a surgically created, isolated segment of the stomach with an intact blood supply, which drains to the exterior of the body.

-

Fasting: Dogs are fasted overnight prior to the experiment.

-

Stimulation: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to induce a stable level of gastric acid secretion.

-

Drug Administration: CP-66948 or a vehicle is administered orally.

-

Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.

-

Analysis: The volume of each gastric juice sample is recorded. The acid concentration is determined by titration with a standardized solution of NaOH. The total acid output is calculated for each collection period.

Clinical Trial Data

As of the latest available information, there is no publicly accessible data from clinical trials specifically investigating CP-66948 for the treatment of gastric acid-related disorders in humans. The development of this compound may have been discontinued in the preclinical or early clinical phases.

Conclusion

CP-66948 is a potent histamine H2-receptor antagonist with significant gastric antisecretory and mucosal protective effects demonstrated in preclinical models. Its efficacy in inhibiting both basal and stimulated acid secretion, coupled with its favorable potency compared to earlier H2-receptor antagonists, highlights its potential as a therapeutic agent. The lack of available clinical trial data, however, limits a full assessment of its clinical utility. The detailed experimental protocols provided herein offer a framework for the continued investigation of novel antisecretory agents.

Unveiling the Mucosal Protective Properties of CP-66948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent and selective histamine H2-receptor antagonist that has demonstrated both gastric antisecretory and significant mucosal protective properties.[1] Developed by Pfizer, this imidazole derivative has shown promise in preclinical studies for the potential treatment of peptic ulcer disease, offering a dual mechanism of action that distinguishes it from other compounds in its class. This technical guide provides an in-depth overview of the mucosal protective characteristics of CP-66948, presenting available quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.

Quantitative Data Summary

The efficacy of CP-66948 has been quantified in several preclinical models, highlighting its potent antisecretory and mucosal protective effects. The following tables summarize the key quantitative data available.

Table 1: Histamine H2-Receptor Binding Affinity

| Compound | Relative Affinity vs. Cimetidine | Relative Affinity vs. Ranitidine |

| CP-66948 | 15x greater | 7x greater |

| Data sourced from in vitro studies on guinea pig atria.[1] |

Table 2: In Vivo Antisecretory Activity

| Animal Model | Stimulation | Administration Route | ED₅₀ |

| Pylorus-ligated Rats | - | Intraduodenal | 2 mg/kg |

| Heidenhain Pouch Dogs | Histamine | Per os (oral) | 0.3 mg/kg |

| Heidenhain Pouch Dogs | Pentagastrin | Per os (oral) | 1.0 mg/kg |

| ED₅₀ represents the dose required to achieve 50% inhibition of gastric acid secretion.[1] |

Table 3: In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions)

| Animal Model | Administration Route | ED₅₀ |

| Rats | Per os (oral) | 12 mg/kg |

| Rats | Subcutaneous | 6 mg/kg |

| ED₅₀ represents the dose required to achieve 50% inhibition of gastric hemorrhagic lesions. A key finding is that this protective activity is independent of prostaglandin synthesis.[1] |

Core Mechanism of Action: Histamine H2-Receptor Antagonism

The primary mechanism of action of CP-66948 is the competitive antagonism of the histamine H2-receptor on the basolateral membrane of gastric parietal cells. By blocking this receptor, CP-66948 inhibits the histamine-stimulated pathway of gastric acid secretion.

Mucosal Protective Properties: A Prostaglandin-Independent Mechanism

A significant feature of CP-66948 is its ability to protect the gastric mucosa from injury induced by necrotizing agents, such as ethanol, through a mechanism that is independent of prostaglandin synthesis.[1] While the precise prostaglandin-independent cytoprotective mechanism has not been fully elucidated for CP-66948, potential pathways for H2-receptor antagonists may include:

-

Enhancement of Mucosal Blood Flow: Adequate blood flow is crucial for maintaining mucosal integrity, delivering oxygen and nutrients, and removing metabolic waste.

-

Stimulation of Mucus and Bicarbonate Secretion: The mucus-bicarbonate barrier is the first line of defense against luminal acid and pepsin.

-

Modulation of Vagal Activity: The vagus nerve plays a role in regulating both acid secretion and mucosal defense mechanisms.

-

Scavenging of Free Radicals: Reducing oxidative stress can mitigate cellular damage.

The experimental evidence to date has not conclusively demonstrated that H2-receptor antagonists consistently enhance mucus or bicarbonate secretion.[2] Therefore, the mucosal protective effects of CP-66948 likely involve a combination of factors beyond simple acid suppression.

Experimental Protocols

While the full-text of the primary research is not publicly available, the following experimental designs are standard for evaluating the pharmacological properties of compounds like CP-66948.

In Vitro Histamine H2-Receptor Binding Assay

-

Objective: To determine the binding affinity of CP-66948 for the histamine H2-receptor.

-

Methodology:

-

Tissue Preparation: Guinea pig atrial membranes, which are rich in H2-receptors, are isolated and prepared.

-

Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the membrane preparation in the presence of varying concentrations of CP-66948, cimetidine, or ranitidine.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the binding affinity (Ki).

-

In Vivo Gastric Antisecretory Studies

-

Objective: To assess the in vivo efficacy of CP-66948 in inhibiting gastric acid secretion.

-

Pylorus-Ligated Rat Model:

-

Animal Preparation: Male rats are fasted overnight. Under anesthesia, the pylorus is ligated to allow for the accumulation of gastric secretions.

-

Drug Administration: CP-66948 is administered intraduodenally at various doses.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric contents are collected.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.

-

-

Heidenhain Pouch Dog Model:

-

Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, a vagally denervated portion of the stomach that allows for the collection of pure gastric juice.

-

Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

-

Drug Administration: CP-66948 is administered orally at various doses.

-

Sample Collection and Analysis: Gastric juice is collected at regular intervals, and the acid output is measured.

-

In Vivo Mucosal Protection Study (Ethanol-Induced Lesions)

-

Objective: To evaluate the cytoprotective effects of CP-66948 against gastric mucosal injury.

-

Methodology:

-

Animal Preparation: Male rats are fasted.

-

Drug Administration: CP-66948 is administered either orally or subcutaneously at various doses.

-

Induction of Injury: After a predetermined time, a necrotizing agent (e.g., 1 mL of absolute ethanol) is administered orally.

-

Lesion Assessment: After a further interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for hemorrhagic lesions. The lesions are scored based on their number and severity.

-

Prostaglandin-Independence: To confirm that the protective effect is independent of prostaglandins, a separate group of animals can be pre-treated with a cyclooxygenase inhibitor (e.g., indomethacin) before the administration of CP-66948 and ethanol.

-

Clinical Development Status

CP-66948 entered Phase I clinical trials. However, there have been no recent reports on its further development.

Conclusion

CP-66948 is a potent histamine H2-receptor antagonist with a dual mechanism of action encompassing both inhibition of gastric acid secretion and prostaglandin-independent mucosal protection. The preclinical data indicate a strong potential for this compound in the treatment of acid-peptic disorders. Further research to fully elucidate the specific mechanisms of its cytoprotective effects would be of significant interest to the scientific and drug development community. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CP-66948 and similar compounds.

References

In-depth Technical Guide on Early Preclinical Data of CP-66948

A comprehensive search for publicly available preclinical data on the compound designated CP-66948 has yielded insufficient information to construct a detailed technical guide as requested. The conducted searches did not uncover any specific quantitative data, experimental protocols, or established signaling pathways associated with this compound.

Despite a thorough investigation using various search queries related to CP-66948's preclinical data, mechanism of action, experimental studies, and pharmacology, no relevant scientific literature, patents, or conference abstracts could be identified in the public domain. The search results were either for unrelated compounds or provided only basic, non-specific chemical identifiers.

Consequently, it is not possible to fulfill the core requirements of the request, which include:

-

Data Presentation: Without any quantitative data from preclinical studies, no tables can be generated to summarize findings.

-

Experimental Protocols: The absence of published research means that there are no detailed methodologies for key experiments to report.

-

Mandatory Visualization: As no signaling pathways or experimental workflows for CP-66948 have been described in the available resources, no diagrams can be created using the DOT language.

It is possible that CP-66948 is an internal designation for a compound that has not yet been the subject of publicly disclosed research, or that the available information is not indexed in the searched databases.

Therefore, this document cannot provide the in-depth technical guide or whitepaper on the early preclinical data of CP-66948 as requested by researchers, scientists, and drug development professionals. Further disclosure of proprietary data or the publication of research related to CP-66948 would be required to complete such a request.

Technical Guide on the Solubility and Stability Characteristics of CP-66948

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound CP-66948 is limited. This guide provides a comprehensive framework of standard experimental protocols and data presentation that would be employed in the pharmaceutical industry to characterize a novel compound such as CP-66948. The molecular formula for CP-66948 is C₁₃H₂₀N₆S.[1]

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, therapeutic efficacy, and shelf-life. A thorough understanding of these properties is paramount for successful drug development, from early-stage formulation to regulatory approval. This document outlines the standard methodologies for assessing the solubility and stability of a novel compound, using CP-66948 as a representative example.

Solubility Assessment

Aqueous solubility is a crucial factor influencing the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and therapeutic failure. The following section details the standard protocols for determining the solubility of a compound like CP-66948.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of CP-66948 that can be dissolved in a given solvent at equilibrium.

Methodology:

-

Preparation of Media: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid CP-66948 to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

-

Analysis: Quantify the concentration of dissolved CP-66948 in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

The solubility data for CP-66948 would be summarized in a table as follows:

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Hypothetical Data] |

| Acetate Buffer | 4.5 | 25 | [Hypothetical Data] |

| Phosphate Buffer | 6.8 | 25 | [Hypothetical Data] |

| Phosphate Buffer | 7.4 | 25 | [Hypothetical Data] |

| Purified Water | ~7.0 | 25 | [Hypothetical Data] |

| 0.1 N HCl | 1.2 | 37 | [Hypothetical Data] |

| Acetate Buffer | 4.5 | 37 | [Hypothetical Data] |

| Phosphate Buffer | 6.8 | 37 | [Hypothetical Data] |

| Phosphate Buffer | 7.4 | 37 | [Hypothetical Data] |

| Purified Water | ~7.0 | 37 | [Hypothetical Data] |

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the API changes over time.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing. This helps in developing and validating stability-indicating analytical methods.

Objective: To identify potential degradation pathways and degradation products of CP-66948 under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of CP-66948 in various stress media.

-

Exposure to Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):

-

Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Solid drug substance at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.

-

-

Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity, and mass spectrometry (LC-MS) can be employed to identify the structure of degradation products.

Data Presentation:

The results of the forced degradation studies for CP-66948 would be presented in a table format:

| Stress Condition | Duration | Temperature | % Degradation of CP-66948 | Major Degradation Products (if identified) |

| 0.1 N HCl | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N NaOH | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ | 24 hours | Room Temp | [Hypothetical Data] | [Hypothetical Data] |

| Thermal (Solid) | 48 hours | 80°C | [Hypothetical Data] | [Hypothetical Data] |

| Photostability (ICH Q1B) | [ICH specified] | [ICH specified] | [Hypothetical Data] | [Hypothetical Data] |

Signaling Pathway of Stress-Induced Degradation

Caption: Forced Degradation Pathways of an API.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and storage conditions for the drug substance.

Objective: To evaluate the stability of CP-66948 under defined storage conditions over a prolonged period.

Methodology:

-

Batch Selection: Use at least three primary batches of CP-66948.

-

Container Closure System: Store the samples in a container closure system that simulates the proposed packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for critical quality attributes, including:

-

Appearance

-

Assay

-

Degradation products/impurities

-

Water content (if applicable)

-

Data Presentation:

The long-term stability data for a representative batch of CP-66948 would be presented as follows:

Storage Condition: 25°C / 60% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months | 24 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | [Data] | [Data] | [Data] | [Data] | [Data] |

| Total Impurities (%) | NMT 1.0 | [Data] | [Data] | [Data] | [Data] | [Data] |

| Water Content (%) | NMT 0.5 | [Data] | [Data] | [Data] | [Data] | [Data] |

Storage Condition: 40°C / 75% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | [Data] | [Data] | [Data] |

| Total Impurities (%) | NMT 1.0 | [Data] | [Data] | [Data] |

| Water Content (%) | NMT 0.5 | [Data] | [Data] | [Data] |

NMT: Not More Than RH: Relative Humidity

References

Methodological & Application

No Publicly Available In Vivo Experimental Protocols Found for CP-66948

Extensive searches for publicly available in vivo studies and experimental protocols for a compound designated "CP-66948" have yielded no specific results. This suggests that "CP-66948" may be an internal development name for a compound that has not been disclosed in publicly accessible scientific literature or databases.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirement of citing specific experiments and data for CP-66948 is unachievable without foundational information on the compound's in vivo testing.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution for details regarding its in vivo experimental protocols.

General principles of in vivo experimental design, which would be applicable to a novel compound, involve several key stages:

-

Animal Model Selection: The choice of animal model is crucial and depends on the therapeutic target and disease area. The selected model should accurately recapitulate the human disease state to provide relevant efficacy and safety data.

-

Dose-Ranging Studies: Initial studies are typically conducted to determine the appropriate dose range. This involves administering various doses of the compound to a small group of animals to identify a dose that is both therapeutically active and non-toxic.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze how the animal's body processes the drug (absorption, distribution, metabolism, and excretion). PD studies examine the drug's effect on the body. These studies are critical for understanding the compound's mechanism of action and for correlating its concentration with its therapeutic effect.

-

Efficacy Studies: Once an appropriate dose and animal model are established, larger-scale efficacy studies are conducted to determine if the drug has the desired therapeutic effect. These studies often include a control group that receives a placebo or a standard-of-care treatment for comparison.

-

Toxicology and Safety Studies: Comprehensive toxicology studies are required to assess the potential adverse effects of the compound. These studies evaluate the drug's impact on various organs and physiological systems.

A generalized experimental workflow for an in vivo study is depicted below.

Caption: A generalized workflow for pre-clinical in vivo studies.

Without specific data for CP-66948, any further elaboration would be purely speculative and not grounded in factual evidence. Should information on this compound become publicly available, a detailed protocol and analysis could be provided.

Application Notes and Protocols for CP-66948 in Rat Models of Gastric Lesions

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66948 is a potent histamine H2-receptor antagonist endowed with significant gastric mucosal protective properties.[1] This dual mechanism of action, combining antisecretory and cytoprotective effects, makes it a valuable tool for investigating the pathophysiology of gastric lesions and for the preclinical assessment of anti-ulcer therapies. Notably, its mucosal protective activity is independent of prostaglandin synthesis, suggesting a distinct signaling pathway that warrants further investigation.[1] These application notes provide detailed protocols for utilizing CP-66948 in rat models of ethanol-induced gastric lesions, along with data presentation and visualization of relevant pathways.

Data Presentation

The efficacy of CP-66948 in rat models has been quantified to determine its dose-dependent protective and antisecretory effects. The following table summarizes the key quantitative data for CP-66948 in rats.

| Parameter | Route of Administration | Effective Dose (ED50) | Animal Model | Reference |

| Inhibition of Gastric Acid Secretion | Intraduodenal | 2 mg/kg | Pylorus-ligated rats | [1] |

| Inhibition of Ethanol-Induced Gastric Hemorrhagic Lesions | Oral | 12 mg/kg | Ethanol-induced lesion model | [1] |

| Inhibition of Ethanol-Induced Gastric Hemorrhagic Lesions | Subcutaneous | 6 mg/kg | Ethanol-induced lesion model | [1] |

Experimental Protocols

Ethanol-Induced Gastric Lesion Model in Rats

This protocol describes the induction of acute gastric lesions in rats using ethanol and the administration of CP-66948 to evaluate its protective effects.

Materials:

-

Male Wistar rats (180-200g)

-

CP-66948

-

Vehicle for CP-66948 (e.g., 0.5% Carboxymethyl cellulose (CMC) in water)

-

Absolute Ethanol

-

Saline solution (0.9% NaCl)

-

Oral gavage needles

-

Dissection tools

-

Formalin (10% buffered) for tissue fixation (optional, for histology)

Procedure:

-

Animal Acclimatization and Fasting:

-

House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.

-

Fast the animals for 24 hours prior to the experiment, with free access to water. This is crucial to ensure an empty stomach for consistent lesion induction.

-

-

Preparation of CP-66948 Solution:

-

Prepare a homogenous suspension of CP-66948 in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the administration volume (typically 5-10 ml/kg body weight for oral administration).

-

-

Grouping of Animals (Example):

-

Group 1: Normal Control: Receive vehicle orally.

-

Group 2: Ulcer Control: Receive vehicle orally, followed by ethanol.

-

Group 3-5: CP-66948 Treatment Groups: Receive different doses of CP-66948 (e.g., 5, 10, 20 mg/kg) orally.

-

Group 6: Reference Drug (e.g., Omeprazole): Receive a standard anti-ulcer drug.

-

-

Drug Administration:

-

Administer the vehicle, CP-66948, or the reference drug by oral gavage to the respective groups.

-

-

Induction of Gastric Lesions:

-

One hour after the administration of the test compounds, orally administer absolute ethanol (1 ml/200g body weight) to all groups except the Normal Control group.

-

-

Euthanasia and Stomach Collection:

-

One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

-

Immediately dissect the abdomen and excise the stomach.

-

-

Evaluation of Gastric Lesions:

-

Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

-

Pin the stomach flat on a board for macroscopic examination.

-

Score the gastric lesions based on their number and severity. A common scoring system is as follows:

-

0: No lesions

-

1: Petechial lesions

-

2: 1-2 mm linear lesions

-

3: 3-4 mm linear lesions

-

4: >4 mm linear lesions

-

-

The Ulcer Index (UI) can be calculated as the sum of the scores.

-

The percentage of inhibition of ulceration can be calculated using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

-

-

Histopathological Examination (Optional):

-

Fix gastric tissue samples in 10% buffered formalin for histological processing (e.g., hematoxylin and eosin staining) to assess the extent of mucosal damage.

-

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating CP-66948 in the ethanol-induced gastric lesion model.

Signaling Pathway of Histamine H2-Receptor Antagonism

This diagram depicts the mechanism by which CP-66948, as a histamine H2-receptor antagonist, inhibits gastric acid secretion in parietal cells.

Proposed Mucosal Protective Mechanisms

While the precise prostaglandin-independent signaling pathway for CP-66948's cytoprotective effect is not fully elucidated, this diagram illustrates potential mechanisms based on the known actions of some H2-receptor antagonists and general cytoprotective principles.

References

Application Notes and Protocols: CP-66948 for Antisecretory Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for evaluating the antisecretory effects of CP-66948, a potent histamine H2-receptor antagonist with demonstrated mucosal protective properties.

Introduction

CP-66,948 is a histamine H2-receptor antagonist characterized by its significant gastric antisecretory activity.[1] Its affinity for the guinea pig atria histamine H2-receptor is notably higher than that of cimetidine and ranitidine, by factors of 15 and 7 respectively.[1] In addition to its antisecretory effects, CP-66,948 exhibits mucosal protective activity, which is independent of prostaglandin synthesis, suggesting potential therapeutic benefits in the treatment of peptic ulcers.[1] This document outlines the effective dosages determined in preclinical models and provides standardized protocols for assessing its antisecretory efficacy.

Quantitative Data on Antisecretory Effects

The following table summarizes the median effective dose (ED50) values of CP-66948 for the inhibition of gastric acid secretion in various preclinical models.

| Animal Model | Stimulant | Route of Administration | ED50 Value | Reference |

| Pylorus-Ligated Rats | Endogenous | Intraduodenal (i.d.) | 2 mg/kg | [1] |

| Heidenhain Pouch Dogs | Histamine | Per Os (p.o.) | 0.3 mg/kg | [1] |

| Heidenhain Pouch Dogs | Pentagastrin | Per Os (p.o.) | 1.0 mg/kg | [1] |

Table 1: Recommended Dosage of CP-66948 for Antisecretory Effects in Preclinical Models.

Signaling Pathway of CP-66948

CP-66,948 functions as a histamine H2-receptor antagonist. By blocking the H2 receptor on parietal cells, it inhibits the histamine-stimulated signaling cascade that leads to gastric acid secretion. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in acid secretion. CP-66,948 competitively blocks this initial step, thereby reducing the downstream signaling and subsequent acid production.

Figure 1: Signaling pathway of CP-66948 as a histamine H2-receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antisecretory effects of CP-66948.

Pylorus-Ligated Rat Model

This model is used to evaluate the effect of antisecretory agents on basal gastric acid secretion.

Materials:

-

Male Wistar rats (200-250g)

-

CP-66948

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

-

0.9% Saline solution

-

pH meter or autotitrator

Procedure:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and duodenum.

-

Administer CP-66948 or vehicle intraduodenally.

-

Suture the abdominal incision.

-

After a set period (e.g., 4 hours), euthanize the rat.

-

Collect the gastric contents by clamping the esophagus and removing the stomach.

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric juice to remove any solid debris.

-

Determine the acid concentration of the supernatant by titration with 0.01 N NaOH to a pH of 7.0.

-

Calculate the total acid output (volume x concentration).

-

Compare the total acid output in the CP-66948 treated group to the vehicle control group to determine the percent inhibition.

Heidenhain Pouch Dog Model

This model allows for the repeated study of gastric acid secretion in conscious animals in response to various secretagogues.

Materials:

-

Beagle dogs with surgically prepared Heidenhain pouches

-

CP-66948

-

Vehicle

-

Histamine or Pentagastrin

-

Gastric cannula

-

pH meter or autotitrator

Procedure:

-

Fast the dogs for 18-24 hours with free access to water.

-

Collect basal gastric juice from the Heidenhain pouch for a control period (e.g., 1 hour).

-

Administer CP-66948 or vehicle orally (per os).

-

After a predetermined time (e.g., 1 hour), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose that produces a submaximal secretory response.

-

Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 minutes) for several hours.

-

Measure the volume of each sample.

-

Determine the acid concentration of each sample by titration.

-

Calculate the acid output for each collection period.

-

Compare the stimulated acid output in the CP-66948 treated group to the control group to determine the percent inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo antisecretory efficacy of CP-66948.

Figure 2: General experimental workflow for in vivo assessment of CP-66948.

References

Application Notes and Protocols for CP-66948 Administration in Heidenhain Pouch Dog Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of CP-66948, a histamine H2-receptor antagonist, in the Heidenhain pouch dog model. This model is a well-established in vivo system for studying gastric acid secretion and the efficacy of antisecretory agents.

Introduction